molecular formula C3H6N2O3S B570945 (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide CAS No. 119151-30-3

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide

Cat. No.: B570945
CAS No.: 119151-30-3
M. Wt: 150.152
InChI Key: YNGHWOLHQBCKHS-UHFFFAOYSA-N
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Description

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide is a chemical compound with the molecular formula C3H6N2O3S and a molecular weight of 150.16 g/mol . This compound is known for its unique structure, which includes an isothiazolidinone ring with an amino group and a dioxide functional group. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the isothiazolidinone ring. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide can be compared with other similar compounds, such as:

    Isothiazolidinones: These compounds share the isothiazolidinone ring but differ in their substituents and functional groups.

    Amino-dioxides: Compounds with amino and dioxide functional groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-1,1-dioxo-1,2-thiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c4-2-1-9(7,8)5-3(2)6/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGHWOLHQBCKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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